molecular formula C26H45NO6S B192484 Tauroursodeoxycholic acid CAS No. 14605-22-2

Tauroursodeoxycholic acid

Cat. No.: B192484
CAS No.: 14605-22-2
M. Wt: 499.7 g/mol
InChI Key: BHTRKEVKTKCXOH-VSHSPWMTSA-N
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Description

Tauroursodeoxycholic acid is a hydrophilic bile acid that is the taurine conjugate of ursodeoxycholic acid. It is naturally found in bear bile and has been used in traditional Chinese medicine for centuries. This compound is known for its medicinal properties, particularly in treating hepatobiliary diseases and neurodegenerative disorders .

In Vivo

Tauroursodeoxycholic acid has been studied for its potential therapeutic benefits in a variety of areas. In vivo studies have been conducted to evaluate the effects of this compound on liver health, metabolic syndrome, and neurodegenerative diseases. In particular, this compound has been shown to have protective effects on the liver, reducing inflammation and oxidative stress. It has also been found to improve glucose tolerance and reduce insulin resistance, as well as to protect against neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

In Vitro

In vitro studies have been conducted to further investigate the potential therapeutic benefits of Tauroursodeoxycholic acid. These studies have shown that this compound is able to reduce oxidative stress and inflammation, as well as to protect cells from apoptosis. This compound has also been found to be a potent antioxidant, with the ability to scavenge free radicals. Additionally, this compound has been found to have anti-inflammatory and anti-apoptotic effects on cells, as well as to modulate the expression of genes involved in cell survival and death.

Mechanism of Action

Target of Action

Tauroursodeoxycholic acid (TUDCA) is a taurine conjugate of ursodeoxycholic acid . It primarily targets the endoplasmic reticulum (ER) and mitochondria in cells . It plays a crucial role in maintaining protein homeostasis and preventing the accumulation of misfolded proteins . It also targets apoptotic pathways, acting as an anti-apoptotic agent .

Mode of Action

TUDCA interacts with its targets to exert several effects. It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species (ROS) and inactivating BAX, which in turn decreases cytochrome c release . It also inhibits the death receptor in the extrinsic apoptotic pathway, blocking caspase 3 . Furthermore, it reduces ER-mediated stress by decreasing caspase 12 activity and Ca2+ efflux from the ER .

Biochemical Pathways

TUDCA affects several biochemical pathways. It alleviates ER stress and stabilizes the unfolded protein response (UPR), contributing to its role as a chemical chaperone . It also reduces oxidative stress, suppresses apoptosis, and decreases inflammation . Moreover, it has been found to stimulate Cl secretion in cholangiocytes through the activation of membrane Ca2±activated Cl channel (TMEM16A) .

Pharmacokinetics

It is known that tudca is a highly hydrophilic bile acid produced in humans at a low concentration

Result of Action

The molecular and cellular effects of TUDCA’s action are diverse. It has been shown to have anti-apoptotic and neuroprotective activities . It also reduces oxidative stress, protects the mitochondria, produces an anti-neuroinflammatory action, and acts as a chemical chaperone to maintain the stability and correct folding of proteins . These effects suggest that TUDCA could be a potential therapeutic agent for various diseases, including neurodegenerative diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TUDCA. For instance, long-term exposure to ethanol in rats has been shown to influence the hepatoprotective potential of TUDCA . .

Biological Activity

Tauroursodeoxycholic acid has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects. It has also been found to modulate the expression of genes involved in cell survival and death. Additionally, this compound has been found to reduce oxidative stress and inflammation, as well as to protect cells from apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, as well as to protect cells from apoptosis. Additionally, this compound has been found to modulate the expression of genes involved in cell survival and death. Furthermore, this compound has been found to have anti-inflammatory, anti-apoptotic, and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of Tauroursodeoxycholic acid in laboratory experiments has several advantages. This compound is relatively easy to obtain and is relatively stable, making it an ideal compound for laboratory experiments. Additionally, this compound is non-toxic and has a wide range of biological activities, making it an ideal compound for a variety of different experiments. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, this compound is not very stable in solution, making it difficult to store for long periods of time.

Future Directions

The potential therapeutic benefits of Tauroursodeoxycholic acid have been extensively studied in recent years, and there is still much to be learned about the compound. Some of the future directions for research on this compound include further investigation into its effects on liver health, metabolic syndrome, and neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms of action of this compound and to develop new methods for its synthesis. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of this compound, as well as to develop new formulations and delivery systems for the compound. Finally, further research is needed to better understand the potential therapeutic benefits of this compound and to identify new applications for the compound.

Safety and Hazards

TUDCA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

Tauroursodeoxycholic acid has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect . The mechanisms underlying this cytoprotective activity have been mainly attributed to the alleviation of endoplasmic reticulum (ER) stress and stabilization of the unfolded protein response (UPR), which contributed to naming this compound as a chemical chaperone . Apart from that, this compound has also been found to reduce oxidative stress, suppress apoptosis, and decrease inflammation in many in-vitro and in-vivo models of various diseases .

Cellular Effects

This compound has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . Experimental evidence on the mechanisms underlying this compound’s neuroprotective action derives from animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS) and cerebral ischemia . Preclinical studies indicate that this compound exerts its effects not only by regulating and inhibiting the apoptotic cascade, but also by reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins .

Molecular Mechanism

The proposed mechanisms of action of this compound include: inhibition of the intrinsic mitochondrial apoptotic pathway, through reduction of ROS and inactivation of BAX, in turn decreasing cytochrome c release; inhibition of the death receptor in the extrinsic apoptotic pathway, with further block of caspase 3; reduction of ER-mediated stress by decreasing caspase 12 activity and Ca 2+ efflux decrease from the ER .

Temporal Effects in Laboratory Settings

This compound treatment significantly decreases the blood sugar content and exerts renoprotective effects in db/db mice . These changes are likely related to endoplasmic reticulum (ER) stress and apoptosis inhibition .

Dosage Effects in Animal Models

The evidence reporting the beneficial effects of hydrophilic bile acids in animal models of different neurodegenerative diseases, as well as the preliminary results from clinical trials in ALS, indicates this compound as a candidate with a great disease-modification potential .

Metabolic Pathways

The neurodegenerative process is mediated by numerous metabolic pathways, most of which lead to apoptosis . In recent years, hydrophilic bile acids, particularly this compound, have shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases .

Transport and Distribution

This compound can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content . This compound is currently used in Europe to treat and prevent gallstones as a bile acid derivative .

Subcellular Localization

This compound is a highly hydrophilic tertiary bile acid that is produced in humans at a low concentration . It is a taurine conjugate of ursodeoxycholic acid with comparable therapeutic efficacy and safety, but a much higher hydrophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tauroursodeoxycholic acid can be synthesized through the conjugation of taurine with ursodeoxycholic acid. The process involves the activation of the carboxyl group of ursodeoxycholic acid, followed by the nucleophilic attack of taurine. This reaction typically requires the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under mild conditions .

Industrial Production Methods: Large-scale production of this compound can be achieved through fermentation optimization of engineered Escherichia coli. This method involves the use of a two-step bidirectional oxidative and reductive enzyme-catalyzing pathway to convert taurochenodeoxycholic acid to this compound. The fermentation process is optimized using response surface methodology to balance cell growth and product conversion efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The major products formed during lipid oxidation include various oxidized lipid species.

    Substitution: The primary product of the conjugation reaction is this compound itself.

Comparison with Similar Compounds

Comparison:

This compound stands out due to its multifaceted therapeutic potential, particularly in neuroprotection and endoplasmic reticulum stress modulation, making it a promising compound for various medical applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tauroursodeoxycholic acid involves the conversion of ursodeoxycholic acid to Tauroursodeoxycholic acid through a series of reactions.", "Starting Materials": [ "Ursodeoxycholic acid", "Taurine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Dissolve ursodeoxycholic acid in methanol", "Step 2: Add hydrochloric acid to the solution and stir for 2 hours at room temperature", "Step 3: Add taurine to the solution and stir for 2 hours at room temperature", "Step 4: Neutralize the solution with sodium hydroxide", "Step 5: Add sodium bicarbonate to the solution to precipitate the product", "Step 6: Collect the precipitate by filtration and wash with water", "Step 7: Dissolve the product in diethyl ether", "Step 8: Extract the product with chloroform", "Step 9: Evaporate the chloroform to obtain Tauroursodeoxycholic acid" ] }

14605-22-2

Molecular Formula

C26H45NO6S

Molecular Weight

499.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1

InChI Key

BHTRKEVKTKCXOH-VSHSPWMTSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

14605-22-2

physical_description

Solid

synonyms

tauroursodeoxycholate
tauroursodeoxycholic acid
tauroursodeoxycholic acid, (3alpha,5alpha,7alpha)-isomer
tauroursodeoxycholic acid, monosodium salt, (3alpha,5beta,7alpha)-isomer
tauroursodeoxycholic acid, monosodium salt, (3alpha,7alpha)-isomer
TUDCA

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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